Humulinone
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Overview
Description
Humulinone is a naturally occurring compound found in hops (Humulus lupulus). It is an oxidized derivative of alpha-acids, specifically humulone, which is one of the primary bittering agents in hops used in brewing beer . This compound contributes to the bitterness and stability of beer, and its presence is relatively new in the context of hop chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Humulinone is formed through the oxidation of alpha-acids present in hops. This oxidation can occur naturally during the storage and processing of hops, particularly in the presence of air . The oxidation process converts humulone into this compound, which can be detected in hops, hop pellets, and dry-hopped beers .
Industrial Production Methods: Industrial production of this compound involves controlled oxidation of alpha-acids extracted from hops. This process can be optimized to produce high-purity this compound for use in brewing and other applications. The preparation methods often involve the use of preparative liquid chromatography to isolate and purify this compound from hop extracts .
Chemical Reactions Analysis
Types of Reactions: Humulinone primarily undergoes oxidation reactions, as it is an oxidized form of humulone . It can also participate in other chemical reactions typical of hop bitter acids, such as isomerization and reduction under specific conditions .
Common Reagents and Conditions: The oxidation of humulone to this compound typically requires the presence of oxygen or other oxidizing agents. The reaction conditions can vary, but it generally occurs at room temperature or slightly elevated temperatures .
Major Products Formed: The major product formed from the oxidation of humulone is this compound. Other minor products may include various oxidized derivatives of alpha-acids, depending on the specific reaction conditions .
Scientific Research Applications
Humulinone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique properties and reactions as an oxidized hop bitter acid . In biology and medicine, this compound and other hop bitter acids have been investigated for their potential health benefits, including anti-inflammatory and antioxidant properties . In the brewing industry, this compound is valued for its contribution to the bitterness and stability of beer .
Mechanism of Action
The mechanism of action of humulinone involves its interaction with specific molecular targets and pathways. In the context of brewing, this compound contributes to the bitterness of beer by interacting with taste receptors on the tongue . In biological systems, this compound’s antioxidant properties are mediated through its ability to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Humulinone is similar to other oxidized derivatives of alpha-acids, such as co-humulinone and ad-humulinone . These compounds share similar chemical structures and properties but differ in their specific oxidation states and the extent of their bitterness . Compared to iso-alpha-acids, this compound has approximately 66% of the bitterness intensity . This makes this compound a unique compound in the context of hop chemistry and brewing, as it provides a different balance of bitterness and stability compared to other hop bitter acids .
Properties
CAS No. |
26110-47-4 |
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Molecular Formula |
C21H30O6 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3,4,5-trihydroxy-2-(3-methylbutanoyl)-4-(3-methylbut-2-enyl)-5-(4-methylpent-3-enoyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C21H30O6/c1-12(2)7-8-16(23)21(27)19(25)17(15(22)11-14(5)6)18(24)20(21,26)10-9-13(3)4/h7,9,14,24,26-27H,8,10-11H2,1-6H3 |
InChI Key |
KXBNQEYVZSCSNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=C(C(C(C1=O)(C(=O)CC=C(C)C)O)(CC=C(C)C)O)O |
Origin of Product |
United States |
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